molecular formula C24H46N4O6S2 B15113435 C24H46N4O6S2

C24H46N4O6S2

Cat. No.: B15113435
M. Wt: 550.8 g/mol
InChI Key: SEJKVRNPINWFGY-UHFFFAOYSA-N
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Description

C₂₄H₄₆N₄O₆S₂ is a synthetic organic compound characterized by its complex structure, featuring multiple nitrogen, oxygen, and sulfur atoms. The compound’s sulfur-containing groups may confer redox activity or metal-binding properties, while its nitrogen-rich backbone could enable interactions with biological targets like enzymes or receptors.

Properties

Molecular Formula

C24H46N4O6S2

Molecular Weight

550.8 g/mol

IUPAC Name

1-butyl-3-[6-[[butyl-(1,1-dioxothiolan-3-yl)carbamoyl]amino]hexyl]-1-(1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C24H46N4O6S2/c1-3-5-15-27(21-11-17-35(31,32)19-21)23(29)25-13-9-7-8-10-14-26-24(30)28(16-6-4-2)22-12-18-36(33,34)20-22/h21-22H,3-20H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

SEJKVRNPINWFGY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)NCCCCCCNC(=O)N(CCCC)C2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate involves several steps:

Industrial production methods for such complex molecules often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate: undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate exerts its effects involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights methodologies for comparing chemical compounds based on molecular descriptors (e.g., logP, solubility, CYP inhibition). Below is a comparative analysis of C₂₄H₄₆N₄O₆S₂ with hypothetical analogs, inferred from the synthesis and properties of compounds in the evidence:

Table 1: Key Molecular Properties
Property C₂₄H₄₆N₄O₆S₂ (Hypothetical) CAS 239097-74-6 (C₇H₆N₂O) CAS 1046861-20-4 (C₆H₅BBrClO₂)
Molecular Weight ~600.8 g/mol 134.14 g/mol 235.27 g/mol
LogP (Lipophilicity) Estimated ~2.5–3.5* 0.78 (WLOGP) 2.15 (XLOGP3)
Solubility Moderate (e.g., ~1–10 mg/mL) 1.55 mg/mL 0.24 mg/mL
BBB Permeability Likely low** Yes Yes
CYP Inhibition Potential (N/S groups) CYP1A2 None

*Estimated based on sulfur/nitrogen content and alkyl chain length.
**High molecular weight and polarity may reduce BBB penetration.

Key Differences

Molecular Size and Complexity :

  • C₂₄H₄₆N₄O₆S₂ is significantly larger than the compounds in the evidence, which may limit its bioavailability compared to smaller molecules like C₇H₆N₂O (134.14 g/mol) .

Solubility and Lipophilicity :

  • The sulfur and oxygen atoms in C₂₄H₄₆N₄O₆S₂ could enhance aqueous solubility relative to CAS 1046861-20-4 (0.24 mg/mL) , though its long alkyl chain might reduce it compared to CAS 239097-74-6 (1.55 mg/mL) .

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